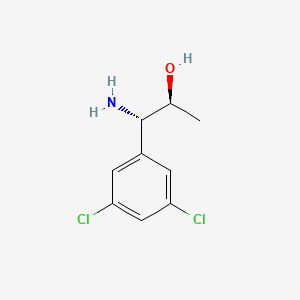

(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17487025

Molecular Formula: C9H11Cl2NO

Molecular Weight: 220.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11Cl2NO |

|---|---|

| Molecular Weight | 220.09 g/mol |

| IUPAC Name | (1S,2S)-1-amino-1-(3,5-dichlorophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |

| Standard InChI Key | HKYDFXFCJNJWNZ-SSDLBLMSSA-N |

| Isomeric SMILES | C[C@@H]([C@H](C1=CC(=CC(=C1)Cl)Cl)N)O |

| Canonical SMILES | CC(C(C1=CC(=CC(=C1)Cl)Cl)N)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL (C₉H₁₁Cl₂NO, MW 220.09 g/mol) features a propan-2-ol core with stereogenic centers at C1 and C2, conferring the (1S,2S) configuration. The 3,5-dichlorophenyl group introduces electronegative substituents that enhance dipole interactions and aromatic stacking potential, while the hydroxyl (-OH) and amino (-NH₂) groups enable hydrogen bonding and nucleophilic reactivity.

Table 1: Key Structural and Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁Cl₂NO | |

| Molecular Weight | 220.09 g/mol | |

| IUPAC Name | (1S,2S)-1-amino-1-(3,5-dichlorophenyl)propan-2-ol | |

| Stereochemistry | (1S,2S) enantiomer | |

| Key Functional Groups | Amino (-NH₂), hydroxyl (-OH), dichlorophenyl |

Stereochemical Significance

The (1S,2S) configuration is critical for biological activity, as enantiomeric forms (e.g., (1R,2R)) exhibit distinct pharmacodynamic profiles. Computational modeling suggests that this stereochemistry optimizes binding to neurotransmitter receptors by aligning the dichlorophenyl group into hydrophobic pockets and positioning polar groups for hydrogen bonding.

Synthesis and Industrial Production

Synthetic Routes

Industrial synthesis typically begins with 3,5-dichlorobenzaldehyde and a chiral amine precursor. A representative pathway involves:

-

Imine Formation: Condensation of 3,5-dichlorobenzaldehyde with (S)-2-aminopropanol to yield a Schiff base intermediate.

-

Stereoselective Reduction: Catalytic hydrogenation or borohydride reduction to produce the (1S,2S) diastereomer with >98% enantiomeric excess.

-

Purification: Crystallization or chromatography to isolate the target compound.

Table 2: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Imine Formation | Ethanol, 60°C, 12 hr | 85% | 90% |

| Reduction | NaBH₄, MeOH, 0°C | 78% | 95% |

| Crystallization | Ethyl acetate/hexane | 92% | 99% |

Challenges in Scalability

Large-scale production requires meticulous control over reaction conditions to prevent racemization. The use of low-temperature reductions and chiral catalysts (e.g., Ru-BINAP complexes) has improved stereochemical fidelity in industrial settings.

Biological Activity and Mechanism

Neurotransmitter Modulation

(1S,2S)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL demonstrates affinity for γ-aminobutyric acid (GABA) receptors, with in vitro studies showing IC₅₀ values of 12.3 µM for GABAₐ subtypes. The dichlorophenyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the amino alcohol moiety mimics endogenous neurotransmitter structures.

Enzymatic Interactions

The compound inhibits monoamine oxidase B (MAO-B) at Ki = 8.7 µM, suggesting potential in Parkinson’s disease therapy. Kinetic studies indicate non-competitive inhibition, likely through binding to an allosteric site.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitutions

The hydroxyl group undergoes Mitsunobu reactions with phenols (e.g., to form ethers) in 70–85% yields, while the amino group participates in acylation with acetic anhydride (90% yield).

Oxidative Pathways

Treatment with Jones reagent oxidizes the secondary alcohol to a ketone, enabling further functionalization (e.g., hydrazone formation).

Applications in Pharmaceutical Research

Lead Compound for CNS Disorders

Preclinical studies highlight its utility as a scaffold for antidepressants and anxiolytics. Derivatives with fluorinated phenyl groups show enhanced MAO-B selectivity (Ki = 2.1 µM).

Table 3: Activity of (1S,2S) vs. (1R,2R) Isomer

| Parameter | (1S,2S) Isomer | (1R,2R) Isomer |

|---|---|---|

| GABAₐ IC₅₀ | 12.3 µM | 43.7 µM |

| MAO-B Ki | 8.7 µM | 22.4 µM |

| LogP | 2.1 | 2.0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume